![molecular formula C17H20O4S2 B14650149 1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene CAS No. 53876-80-5](/img/structure/B14650149.png)
1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene is an organic compound characterized by its unique structure, which includes a 3-methylbutane backbone linked to two benzene rings via sulfonyl groups
Métodos De Preparación
The synthesis of 1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3-methylbutane backbone: This can be achieved through the alkylation of a suitable precursor.
Introduction of sulfonyl groups: Sulfonylation reactions are employed to attach sulfonyl groups to the 3-methylbutane backbone.
Attachment of benzene rings: The final step involves the coupling of benzene rings to the sulfonylated 3-methylbutane backbone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene involves its interaction with molecular targets through its sulfonyl and benzene groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene can be compared to other similar compounds, such as:
1,1’-[(3-Methylbutane-1,3-diyl)dibenzene]: This compound lacks the sulfonyl groups, making it less reactive in certain chemical reactions.
1,1’-[(3-Methyl-1-propene-1,3-diyl)bisbenzene]: This compound has a different backbone structure, leading to variations in its chemical properties and applications.
Propiedades
Número CAS |
53876-80-5 |
|---|---|
Fórmula molecular |
C17H20O4S2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
[1-(benzenesulfonyl)-3-methylbutyl]sulfonylbenzene |
InChI |
InChI=1S/C17H20O4S2/c1-14(2)13-17(22(18,19)15-9-5-3-6-10-15)23(20,21)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3 |
Clave InChI |
KVDFTMOUESYGIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)

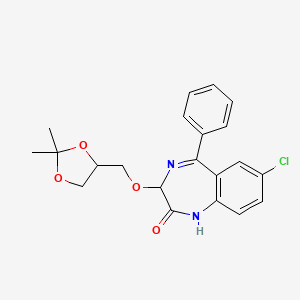
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
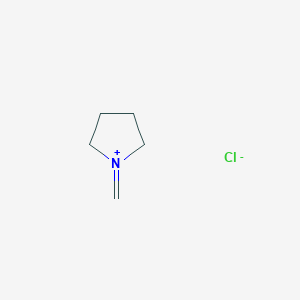
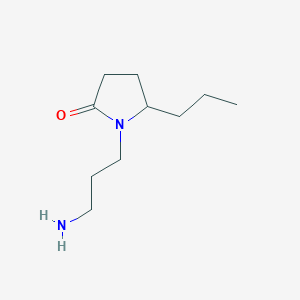
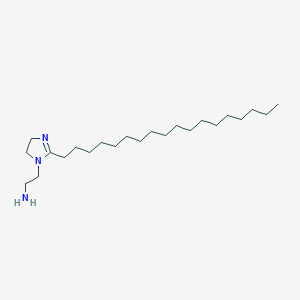
![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
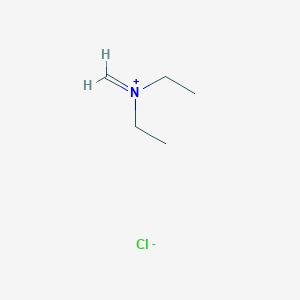
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)

![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)

